Elagolix -

Elagolix

Catalog Number: EVT-8278439
CAS Number:
Molecular Formula: C32H30F5N3O5
Molecular Weight: 631.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of elagolix involves several steps that have evolved over time to improve yield and efficiency. Initial methods disclosed in patent applications highlighted the use of specific organic solvents, catalysts, and reaction conditions to facilitate the formation of the compound from simpler precursors. For instance, one method details the reaction of a substituted uracil with various reagents under controlled conditions to yield elagolix with a high degree of purity .

Molecular Structure Analysis

Structure and Data

Elagolix has a complex molecular structure characterized by its unique stereochemistry. It exists as two atropisomers due to axial chirality in its biaryl system. The structural formula can be represented as follows:

C19H22F3N3O4\text{C}_{19}\text{H}_{22}\text{F}_{3}\text{N}_{3}\text{O}_{4}

The compound's conformation has been studied using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which confirm its stereochemical properties and provide insights into its low-energy conformers .

Chemical Reactions Analysis

Reactions and Technical Details

Elagolix undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and coupling reactions. For example, one significant reaction involves the coupling of an amine with a substituted uracil derivative under acidic conditions to form the desired product. This reaction pathway is critical for achieving high yields while minimizing by-products .

Moreover, the synthesis process has been optimized to avoid potential genotoxic impurities that could arise from residual reagents such as methanesulfonic acid .

Mechanism of Action

Process and Data

Elagolix functions primarily by antagonizing the gonadotropin-releasing hormone receptor, leading to decreased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This mechanism results in reduced estrogen production from the ovaries, which is beneficial in treating estrogen-dependent conditions like endometriosis .

Pharmacodynamic studies indicate that elagolix effectively lowers serum estradiol levels within days of administration, providing rapid relief from associated symptoms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elagolix exhibits several notable physical and chemical properties:

  • Molecular Weight: 394.39 g/mol
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

The compound's stability has been assessed through various analytical methods, including high-performance liquid chromatography, which confirms its integrity over time under different storage conditions .

Applications: Scientific Uses

Elagolix is primarily used in clinical settings for managing endometriosis-related pain and uterine fibroids. Its ability to modulate hormonal levels makes it a valuable tool in reproductive health. Additionally, ongoing research explores its potential applications in other hormone-related disorders due to its mechanism of action on the gonadotropin-releasing hormone receptor .

Molecular Mechanisms of GnRH Receptor Antagonism

Structural Basis of Elagolix-GnRH Receptor Interaction

Elagolix binds competitively to the human gonadotropin-releasing hormone receptor (GnRH receptor), a class A G protein-coupled receptor (GPCR), with high affinity (equilibrium dissociation constant = 54 pM). Crystallographic studies at 2.8 Å resolution reveal that elagolix occupies an enlarged orthosteric binding pocket formed by transmembrane helices 2, 3, 5, 6, and 7, with co-occupancy by the receptor’s N-terminal residues (amino acids 18–33). This binding mode is stabilized by specific polar and hydrophobic interactions:

  • Pyrimidine ring interactions: The uracil core engages in π–π stacking with tyrosine 283 (TM6) and forms hydrogen bonds with lysine 121 (TM3) and aspartate 98 (TM2) via its oxygen atom.
  • Hydrophobic contacts: Phenyl rings at positions 1 and 3 undergo intramolecular packing and interact with hydrophobic residues in the binding cavity.
  • N-terminal anchoring: The N-terminus adopts a well-folded conformation, contributing to binding site stability through hydrophobic contacts, a feature not observed in most GPCRs [2].

Table 1: Key Molecular Interactions in the Elagolix-GnRH Receptor Complex

Binding Site ResidueTransmembrane HelixInteraction TypeFunctional Role
Aspartate 98TM2Polar networkHydrogen bonding with elagolix oxygen
Lysine 121TM3Polar networkHydrogen bonding with elagolix oxygen
Tyrosine 283TM6π–π stackingHydrophobic stabilization of pyrimidine ring
N-terminal residues 18–33-Hydrophobic contactsBinding pocket co-occupancy

Molecular dynamics simulations confirm the N-terminus maintains stability during binding, with low root-mean-square deviation values over 200 ns. This unique binding architecture differentiates elagolix from peptide antagonists and enables reversible, competitive inhibition of endogenous gonadotropin-releasing hormone signaling [2] [9].

Dose-Dependent Suppression of Hypothalamic-Pituitary-Ovarian Axis

Elagolix exerts dose-proportional pharmacokinetics, with linear exposure increases from 100–400 mg twice daily. Its rapid absorption (time to maximum concentration ≈1 hour) and short half-life (4–6 hours) facilitate flexible modulation of the hypothalamic-pituitary-ovarian axis:

  • Partial suppression (150 mg once daily): Reduces estradiol to ≈45 pg/mL, maintaining follicular activity. Luteinizing hormone and follicle-stimulating hormone decrease by 40–50%, permitting occasional ovulation (observed in 47–57% of subjects over 3 months).
  • Near-complete suppression (200 mg twice daily): Suppresses estradiol to menopausal levels (≤20 pg/mL). Ovulation rates drop to 27–32%, with profound inhibition of luteinizing hormone (75–80%) and follicle-stimulating hormone (60–70%) [6] [7].

Table 2: Hormonal Suppression and Ovulation Rates Across Elagolix Doses

Dosing RegimenMean Estradiol (pg/mL)Luteinizing Hormone Suppression (%)Ovulation Rate (%)
100 mg once daily~6030–4078
150 mg once daily~4540–5047–57
200 mg twice daily≤2075–8027–32
300 mg twice daily + E2/NETA≤20>9010

Pharmacodynamic analyses demonstrate that luteinizing hormone suppression directly correlates with elagolix plasma concentrations, while estradiol suppression follows an indirect response model. The rapid reversibility of suppression upon discontinuation (within 48 hours) contrasts sharply with the prolonged effects of gonadotropin-releasing hormone agonists [6] [7] [9].

Comparative Efficacy with Peptide Gonadotropin-Releasing Hormone Agonists/Antagonists

Network meta-analyses of randomized controlled trials establish elagolix’s efficacy relative to peptide gonadotropin-releasing hormone modulators in endometriosis-associated pain:

  • Pelvic pain reduction: Elagolix 200 mg twice daily achieves comparable reductions in composite pelvic signs and symptoms scores to leuprolide acetate (mean difference: −2.3 vs. −2.5) after 12 weeks.
  • Dysmenorrhea improvement: Visual analogue scale scores decrease by 50–60% with elagolix 200 mg twice daily, non-inferior to subcutaneous depot medroxyprogesterone acetate (difference: −0.1; 95% confidence interval: −0.5–0.3).
  • Mechanistic advantages: Unlike gonadotropin-releasing hormone agonists, elagolix avoids the initial luteinizing hormone "flare" due to direct receptor blockade. Clinical effects manifest within 24–48 hours versus 2–4 weeks for agonists [3] [4] [8].

Notably, elagolix 400 mg once daily and ASP1707 15 mg once daily show superior efficacy in reducing dyspareunia and non-menstrual pelvic pain versus gonadotropin-releasing hormone agonists. However, peptide antagonists like cetrorelix require subcutaneous administration and exhibit nonlinear pharmacokinetics, limiting their clinical utility compared to oral elagolix [3] [4].

Nuclear Factor of Activated T-Cells Inhibition and Calcium Signaling Modulation

Elagolix indirectly modulates nuclear factor of activated T-cells (NFAT) activation via its estrogen-suppressing effects. Estrogen deficiency inhibits calcium-calcineurin-NFAT signaling in osteoclasts:

  • Calcium signaling disruption: Depletion of intracellular calcium stores reduces calcineurin phosphatase activity, preventing nuclear factor of activated T-cells cytoplasmic 1 dephosphorylation and nuclear translocation.
  • Downstream osteoclast effects: Nuclear factor of activated T-cells cytoplasmic 1 is a master regulator of osteoclast differentiation genes (tartrate-resistant acid phosphatase, cathepsin K). Elagolix-associated bone mineral density declines correlate with increased serum N-telopeptide, a bone resorption marker [5] [8] [10].

In vitro studies confirm that calcium influx inhibitors (e.g., flunarizine) suppress receptor activator of nuclear factor kappa-Β ligand-induced osteoclastogenesis by blocking nuclear factor of activated T-cells cytoplasmic 1 activation. This mirrors the mechanism underlying elagolix’s transient bone mineral density effects, which reverse post-treatment. Parathyroid hormone stimulation of cyclooxygenase-2 in osteoblasts also requires calcium-calcineurin-nuclear factor of activated T-cells signaling, suggesting broader implications for bone remodeling [5] [10].

Properties

Product Name

Elagolix

IUPAC Name

4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid

Molecular Formula

C32H30F5N3O5

Molecular Weight

631.6 g/mol

InChI

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)

InChI Key

HEAUOKZIVMZVQL-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.